molecular formula C42H36F3N2O4P B12363970 Mqa-P (tfa)

Mqa-P (tfa)

Cat. No.: B12363970
M. Wt: 720.7 g/mol
InChI Key: JPOOQBYXQUBPJK-UHFFFAOYSA-M
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Description

Evolution and Significance of Near-Infrared (NIR) Fluorescent Probes

The development of fluorescent probes has seen a significant shift towards longer excitation and emission wavelengths, particularly in the near-infrared (NIR) region, which typically spans from 650 to 950 nm (NIR-I) and 1000 to 1700 nm (NIR-II). nih.gov This evolution is driven by the inherent advantages of NIR light for biological imaging. Unlike visible light, NIR wavelengths experience significantly lower absorption and scattering by endogenous biomolecules such as hemoglobin and melanin, and reduced autofluorescence from tissues. researchgate.netspiedigitallibrary.org These properties result in a superior signal-to-background ratio and allow for deeper tissue penetration, making NIR probes powerful tools for in vivo imaging in small animal models. nih.govresearchgate.net

The quest for more sophisticated NIR probes has progressed from simple dyes to complex, functional molecules designed to report on specific physiological parameters. This progression has been crucial for moving beyond static imaging to the dynamic tracking of cellular events in real-time within living organisms. researchgate.net The integration of specific recognition moieties and environmentally sensitive fluorophores has led to the creation of advanced NIR probes capable of detecting specific ions, reactive oxygen species (ROS), enzymes, and changes in the cellular microenvironment. nih.govfrontiersin.org

Overview of Multifunctional Fluorescent Probes for Cellular Microenvironment Analysis

The cellular environment is a dynamic and intricate space where multiple physiological parameters are interconnected and fluctuate in response to cellular activities and external stimuli. To capture this complexity, there has been a growing demand for fluorescent probes that can simultaneously report on multiple analytes or environmental properties. frontiersin.orgnih.gov Single-parameter probes fall short in providing a comprehensive picture, as they cannot reveal the interplay between different cellular events. nih.gov

Multifunctional fluorescent probes are designed to overcome this limitation by integrating multiple sensing mechanisms into a single molecular scaffold. frontiersin.orgnih.gov These probes can offer several advantages, including:

Correlated Measurements: Enabling the simultaneous detection of two or more analytes, which is crucial for understanding the relationships between different signaling pathways or pathological events.

Reduced Perturbation: Minimizing the impact on cellular systems by introducing a single agent instead of multiple, potentially interfering probes.

Improved Accuracy: Providing ratiometric or dual-emission readouts that can correct for variations in probe concentration, excitation intensity, and instrumental factors.

A common strategy in designing such probes is to target specific organelles, like the mitochondria, which are central hubs for metabolism, signaling, and cell death pathways. nih.govfrontiersin.org Probes targeted to mitochondria often incorporate a lipophilic cationic moiety, such as a quinoline (B57606) or triphenylphosphonium group, which facilitates their accumulation within the negatively charged mitochondrial matrix. frontiersin.orgresearchgate.net By combining these targeting groups with fluorophores sensitive to parameters like viscosity, polarity, and the presence of specific reactive species, researchers can gain unprecedented insights into mitochondrial function and dysfunction. frontiersin.org

Rationale for the Development of Mqa-P (TFA) as a Research Tool

The development of Mqa-P (TFA) was driven by the need for a sophisticated tool to simultaneously investigate several interconnected aspects of the mitochondrial microenvironment that are implicated in various pathological processes, including ferroptosis and cancer. frontiersin.org Intracellular peroxynitrite (ONOO⁻), a highly reactive nitrogen species, along with physical parameters like viscosity and polarity, are critical indicators of cellular redox status and membrane dynamics. frontiersin.org However, the simultaneous visualization of these three parameters within mitochondria had not been achieved due to the lack of a suitable probe. frontiersin.org

Previous research relied on separate probes for each analyte, making it challenging to study their concurrent changes and interrelationships accurately. This limitation hindered a deeper understanding of complex cellular events where these parameters are collectively altered. For instance, in ferroptosis, a form of iron-dependent programmed cell death, both oxidative stress (involving species like ONOO⁻) and lipid peroxidation (affecting membrane properties like polarity and viscosity) are key features. frontiersin.orgnih.gov

Mqa-P was rationally designed to address this technological gap. frontiersin.org It is a multifunctional near-infrared (NIR) fluorescent probe that can simultaneously detect ONOO⁻, viscosity, and polarity within the mitochondria. frontiersin.org The design incorporates:

An N,N-dimethylamino group as an electron donor and a quinoline cation unit as an electron acceptor. This donor-acceptor structure exhibits excited-state intramolecular charge transfer (ESICT), which is highly sensitive to the polarity of the microenvironment. frontiersin.org

The quinoline cation also serves as a mitochondria-targeting moiety. frontiersin.org

A diphenyl phosphinate group linked to the quinoline unit acts as a specific recognition site for ONOO⁻. frontiersin.org

The molecule is also designed to be sensitive to viscosity. frontiersin.org

By enabling dual-channel imaging of these three key parameters, Mqa-P provides a more sensitive and reliable method for tracking the pathological processes associated with ferroptosis and for diagnosing cancer at both the cellular and organismal levels. frontiersin.org The trifluoroacetate (TFA) salt form is a common formulation for such probes, ensuring their stability and solubility for experimental use.

Detailed Research Findings on Mqa-P

Mqa-P operates as a dual-channel fluorescent probe. In its first channel, it exhibits a turn-on fluorescence response in the far-red spectrum upon reaction with peroxynitrite (ONOO⁻). In its second, near-infrared (NIR) channel, its fluorescence is highly sensitive to changes in environmental viscosity and polarity. frontiersin.org

Peroxynitrite Detection

The probe was engineered with a diphenyl phosphinate group, which is a specific recognition site for ONOO⁻. In the presence of ONOO⁻, this group is cleaved, leading to a significant increase in the fluorescence emission in the far-red region. Research has demonstrated a remarkable turn-on response, with an approximately 233-fold enhancement in fluorescence intensity at an emission wavelength of about 645 nm upon interaction with ONOO⁻. frontiersin.org

Viscosity and Polarity Sensing

The fluorescence of Mqa-P in the NIR channel (emission > 704 nm) is modulated by the local microenvironment's viscosity and polarity. This sensitivity is attributed to the probe's molecular structure, which allows for intramolecular rotation and charge transfer. In environments with high viscosity, the intramolecular rotation is restricted, leading to an increase in fluorescence intensity. Conversely, an increase in solvent polarity leads to a decrease in fluorescence intensity in the NIR channel. frontiersin.org

Applications in Ferroptosis and Cancer Models

A key application of Mqa-P has been in the study of ferroptosis, a form of regulated cell death. Using Mqa-P, researchers were able to reveal for the first time that erastin-induced ferroptosis is accompanied by both a significant upregulation of ONOO⁻ and an increase in viscosity (or a decrease in polarity) simultaneously. frontiersin.org This finding provides a more detailed picture of the complex biochemical changes occurring during this cell death process.

Furthermore, Mqa-P has been successfully utilized for cancer diagnosis in both in vitro and in vivo models. frontiersin.org By leveraging the dual-channel detection of ONOO⁻, viscosity, and polarity, the probe can distinguish between cancerous and normal cells and tissues, offering a multi-marker approach that enhances the sensitivity and reliability of cancer detection. frontiersin.org

The following table summarizes the key spectral and performance characteristics of Mqa-P:

CharacteristicValue / DescriptionReference
Analyte 1 Peroxynitrite (ONOO⁻) frontiersin.org
Response to ONOO⁻ ~233-fold fluorescence enhancement frontiersin.org
Emission Peak (ONOO⁻) ~645 nm (Far-red) frontiersin.org
Analyte 2 Viscosity frontiersin.org
Response to Viscosity Fluorescence intensity increases with viscosity frontiersin.org
Analyte 3 Polarity frontiersin.org
Response to Polarity Fluorescence intensity decreases with increasing polarity frontiersin.org
Emission Range (Viscosity/Polarity) > 704 nm (NIR) frontiersin.org
Cellular Localization Mitochondria frontiersin.org

This interactive table allows for a clear overview of the probe's capabilities.

Properties

Molecular Formula

C42H36F3N2O4P

Molecular Weight

720.7 g/mol

IUPAC Name

4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;2,2,2-trifluoroacetate

InChI

InChI=1S/C40H36N2O2P.C2HF3O2/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;3-2(4,5)1(6)7/h3-30H,31H2,1-2H3;(H,6,7)/q+1;/p-1

InChI Key

JPOOQBYXQUBPJK-UHFFFAOYSA-M

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursors of Mqa P Tfa

Chemical Synthesis Pathways for Mqa-P (TFA) Analogues

The core structure of Mqa-P and similar styryl quinolinium dyes is typically assembled through a condensation reaction. This approach allows for the modular synthesis of a variety of analogues by modifying the reacting components.

Exploration of Key Synthetic Intermediates and Reaction Conditions

The synthesis of styryl quinolinium dyes, a class to which Mqa-P belongs, is commonly achieved via the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound. In the context of Mqa-P analogues, the key intermediates are a quinolinium salt and an aromatic aldehyde.

Key Synthetic Intermediates:

Electron Acceptor Moiety: A 1-alkyl-4-methylquinolinium salt. The quinolinium cation serves as the electron-accepting part of the dye. The alkyl group on the nitrogen atom, often a methyl or a longer alkyl chain, enhances the salt's stability and solubility.

Electron Donor Moiety: An aromatic aldehyde bearing a strong electron-donating group. For Mqa-P, this is typically p-dimethylaminobenzaldehyde. The dimethylamino group is a potent electron donor, crucial for the intramolecular charge transfer (ICT) properties of the resulting dye.

Reaction Conditions:

The Knoevenagel condensation is typically carried out in a suitable solvent, such as benzene or ethanol, and is catalyzed by a base. Piperidine, often in the presence of acetic acid, is a commonly used catalyst for this transformation. The reaction mixture is usually heated to reflux to ensure the completion of the condensation. The general reaction scheme is presented below:

Table 1: Typical Reaction Components and Conditions for the Synthesis of Mqa-P Analogues

ComponentRoleExampleCatalystSolventConditions
1-alkyl-4-methylquinolinium saltElectron Acceptor1,4-dimethylquinolinium iodidePiperidine / Acetic AcidBenzeneReflux
p-dimethylaminobenzaldehydeElectron Donor4-(Dimethylamino)benzaldehyde

The product, a styryl quinolinium dye, is typically a colored solid and can be purified by recrystallization. The specific counterion (e.g., iodide, bromide, or trifluoroacetate) depends on the starting quinolinium salt or subsequent ion exchange steps.

Role of Trifluoroacetic Acid (TFA) in Mqa-P (TFA) Synthesis or as a Counterion

Trifluoroacetic acid (TFA) can play multiple roles in the context of Mqa-P (TFA) and other fluorescent probes.

As a Counterion: The nomenclature "Mqa-P (TFA)" strongly suggests that the trifluoroacetate anion (CF₃COO⁻) serves as the counterion to the positively charged quinolinium core of the Mqa-P cation. In many synthetic procedures, the initial product might be isolated with a different counterion (e.g., iodide from the starting quinolinium salt). The counterion can be exchanged to trifluoroacetate through various methods, such as salt metathesis or by using a resin. The choice of counterion can influence the solubility and stability of the final compound.

As a Catalyst or Reagent in Synthesis: TFA is a strong acid and is widely used in organic synthesis. It can be employed as a catalyst in certain condensation and cyclization reactions. mdpi.com In the synthesis of some quinoline (B57606) derivatives, TFA has been used to catalyze the reaction. mdpi.com It can also be used to remove acid-labile protecting groups that might be present on the precursors during a more complex synthesis.

Influence on Photophysical Properties: The presence of an acid like TFA can significantly affect the fluorescence properties of dyes that have pH-sensitive groups. For quinoline-based probes, protonation of the nitrogen atom in the quinoline ring or the dimethylamino group can alter the electronic structure and, consequently, the absorption and emission spectra.

Structural Design Principles of Quinoline-Based Fluorescent Probes

The design of fluorescent probes like Mqa-P is a deliberate process that aims to imbue the molecule with specific photophysical and biological properties. Key among these are a donor-acceptor architecture for fluorescence and a mitochondrial targeting moiety.

Electron Donor-Acceptor Architectures in Fluorescent Probe Design

The vibrant fluorescence of many organic dyes, including the Mqa-P family, arises from an intramolecular charge transfer (ICT) mechanism. This is achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system.

Electron Donor: In Mqa-P, the N,N-dimethylamino group on the phenyl ring acts as a powerful electron donor. Upon photoexcitation, this group pushes electron density into the conjugated system.

Electron Acceptor: The quinolinium cation is an excellent electron acceptor. Its positive charge and aromatic nature facilitate the acceptance of electron density from the donor.

π-Conjugated Bridge: The styryl moiety (-CH=CH-) connecting the donor and acceptor components provides the conjugated pathway through which the intramolecular charge transfer occurs.

This "push-pull" electronic structure is fundamental to the photophysical properties of the probe, including its absorption and emission wavelengths, and its sensitivity to the local environment's polarity and viscosity.

Design Strategy for Mitochondrial Targeting Moieties

The selective accumulation of fluorescent probes in mitochondria is a critical aspect of their design for studying this organelle. The primary strategy for mitochondrial targeting relies on the large negative membrane potential of the inner mitochondrial membrane (approximately -180 mV).

Table 2: Structural Features for Mitochondrial Targeting

Structural FeatureRationale for Mitochondrial Targeting
Cationic Charge The positive charge on the quinolinium ring is attracted to the highly negative membrane potential of the inner mitochondrial membrane, leading to accumulation. nih.gov
Lipophilicity The overall greasy character of the molecule, due to the aromatic rings and alkyl groups, facilitates its passage across the lipid bilayer of the cell and mitochondrial membranes.

This design principle of using delocalized lipophilic cations is a widely employed and effective strategy for delivering a variety of molecules, including antioxidants and other therapeutic agents, to mitochondria. nih.govmdpi.com

Photophysical Principles and Mechanism of Action of Mqa P Tfa As a Probe

Excited-State Intramolecular Charge Transfer (ESICT) Mechanism in Mqa-P (tfa)

The core photophysical behavior of Mqa-P (tfa) is governed by the ESICT process. In this mechanism, upon excitation by light, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule, creating a charge-separated excited state. The stability and spectral properties of this excited state are significantly influenced by the surrounding environment, including solvent polarity and viscosity. medchemexpress.combioscience.co.ukmedchemexpress.comichb.pl

The N,N-dimethylamino group within the Mqa-P (tfa) molecule serves as a critical electron-donating component. This moiety possesses electron-rich nitrogen atoms that readily contribute electron density. In the ESICT process, this group initiates the charge transfer upon photoexcitation, pushing electrons towards the electron-accepting unit. The electron-donating strength of this group is crucial for establishing the probe's photophysical characteristics and its sensitivity to environmental changes. medchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.com

Complementing the electron-donating N,N-dimethylamino group, the quinoline (B57606) cation unit acts as the electron-accepting moiety in Mqa-P (tfa). This positively charged heterocyclic system is designed to readily accept the electron density transferred from the donor group. The quinoline cation unit's electronic structure and its interaction with the environment play a pivotal role in modulating the fluorescence emission upon charge transfer. medchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.comresearchgate.net The interplay between these donor and acceptor units is fundamental to the probe's ability to exhibit environment-sensitive fluorescence.

Fluorescence Response to Specific Biological Analytes

Mqa-P (tfa) has been specifically designed to respond to key biological analytes and microenvironmental parameters, providing distinct fluorescence signals for each.

Mqa-P (tfa) exhibits a remarkable "turn-on" fluorescence response upon interaction with peroxynitrite (ONOO⁻). This reaction leads to a significant increase in fluorescence intensity, typically observed around 645 nm. The specific chemical transformation that results in this fluorescence enhancement is a key feature of its ONOO⁻ sensing capability, although the precise reaction pathway is complex and involves the modification of the probe's molecular structure by ONOO⁻. medchemexpress.commedchemexpress.comresearchgate.netacs.org This selective response allows for the visualization and quantification of ONOO⁻ levels in biological samples.

The probe demonstrates high sensitivity to changes in microviscosity. In environments with altered viscosity, the molecular dynamics and rotational freedom of Mqa-P (tfa) are affected. These changes in molecular motion can influence the efficiency of non-radiative decay pathways, thereby modulating the fluorescence emission. Mqa-P (tfa) exhibits sensitivity to viscosity in its longer wavelength NIR channel (λem > 704 nm). For instance, studies have indicated that cellular processes like erastin-induced ferroptosis are accompanied by an increase in microviscosity, which Mqa-P (tfa) can detect. medchemexpress.commedchemexpress.comresearchgate.net

Mqa-P (tfa) is also highly responsive to variations in micropolarity. The ESICT mechanism makes the probe's excited state particularly sensitive to the dielectric properties of its surrounding medium. Differences in micropolarity can stabilize or destabilize the charge-separated excited state, leading to shifts in the fluorescence emission wavelength or intensity. Mqa-P (tfa) utilizes its NIR emission channel (λem > 704 nm) to report on micropolarity changes. medchemexpress.commedchemexpress.comresearchgate.net For example, a decrease in polarity has been observed in conjunction with erastin-induced ferroptosis, a change that Mqa-P (tfa) can effectively monitor. researchgate.net

Compound Name List

Mqa-P (tfa)

Peroxynitrite (ONOO⁻)

N,N-Dimethylamino Group

Quinoline Cation Unit

Two-Photon Excitation Mechanisms in Related Fluorescent Probes (e.g., MQAP for Formaldehyde)

Two-photon excitation (TPE) is a nonlinear optical process where a fluorophore absorbs two photons nearly simultaneously, each with half the energy (and thus twice the wavelength) required for single-photon excitation to reach an excited state thermofisher.com. This process is highly dependent on the intensity of the excitation light, exhibiting a quadratic relationship (fluorescence intensity ∝ I²), which confines excitation to the focal volume rsc.org, thermofisher.com, nih.gov. This localization minimizes out-of-focus excitation, reducing photobleaching and phototoxicity in deeper sample regions rsc.org, nih.gov.

Fluorescent probes designed for TPE microscopy often incorporate specific molecular architectures that facilitate efficient two-photon absorption and subsequent fluorescence emission. The mechanism by which a probe interacts with light and generates a signal is crucial for its application. For probes like MQAP, which is used for formaldehyde (B43269) detection, the mechanism involves specific chemical reactions that alter the probe's electronic structure, thereby modulating its fluorescence properties under TPE acs.org, acs.org, dbc.wroc.pl. These alterations are often rooted in fundamental photophysical processes such as Intramolecular Charge Transfer (ICT).

Two-Photon Absorption Cross-Section Considerations

The efficiency of two-photon excitation is critically dependent on the two-photon absorption (TPA) cross-section (δ), a measure of a molecule's probability of absorbing two photons rsc.org, nih.gov. The TPA cross-section is typically expressed in Göppert-Mayer (GM) units, where 1 GM = 1 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ rsc.org, thermofisher.com. A larger TPA cross-section indicates a higher probability of absorbing two photons, leading to more efficient excitation and brighter fluorescence signals rsc.org, acs.org.

For effective use in two-photon microscopy, probes are designed to possess substantial TPA cross-sections, often in the range of 1–100 GM for organic fluorophores thermofisher.com. However, specific molecular designs can yield significantly higher values, with some studies reporting TPA cross-sections in the 280–404 GM range for particular electronic transitions acs.org. The Two-Photon Action Cross Section (TPACS), which accounts for both TPA cross-section and fluorescence quantum yield (Φ), is a more comprehensive metric for probe brightness, with values ranging from 6 to 169 GM reported for various compounds acs.org.

The TPA cross-section is intrinsically linked to the molecular structure, particularly the distribution of electrons and the presence of extended π-conjugated systems that facilitate charge delocalization acs.org. Designing molecules with specific donor-acceptor architectures or extended conjugation can enhance TPA properties acs.org.

Table 1: Two-Photon Absorption Cross-Section (δ) Values and Ranges

Probe/Fluorophore TypeTypical δ (GM)NotesSource
General Organic Fluorophores1–100Common range for many fluorescent molecules used in TPE microscopy. thermofisher.com
Specific ICT Probe (Bisulfite)65.0Measured value for a probe utilizing ICT for bisulfite detection. tandfonline.com
Specific Transitions (Theoretical)280–404Reported values for specific electronic transitions in designed molecules, indicating potential for high TPA. acs.org
Two-Photon Action Cross Section6–169TPACS (σ²PA × Φ) values, representing overall brightness under TPE. acs.org

Intramolecular Charge Transfer (ICT) in Two-Photon Probes

Intramolecular Charge Transfer (ICT) is a photophysical process where electronic excitation leads to a redistribution of electron density within a molecule, typically from an electron-donating moiety to an electron-accepting moiety tandfonline.com, mdpi.com, nih.gov. In two-photon fluorescent probes, ICT mechanisms play a significant role in modulating their optical properties, including fluorescence intensity, emission wavelength, and TPA cross-section tandfonline.com, mdpi.com, acs.org, acs.org, nih.gov, nih.gov.

Probes designed with distinct electron donor and acceptor groups, often linked by a conjugated bridge, are prone to ICT upon excitation. This charge redistribution can lead to significant changes in the molecule's dipole moment and excited-state energy levels, which in turn influence its spectral characteristics tandfonline.com, nih.gov. For instance, the MQAP probe, used for formaldehyde detection, exhibits a redshift in its emission wavelength upon reaction with formaldehyde. This spectral shift is attributed to an enhanced ICT process, driven by the interaction between the electron-donating methoxy (B1213986) phenyl alkenyl group and the electron-accepting aldehyde group under two-photon light absorption acs.org, acs.org.

Similarly, Mqa-P (TFA) is described as possessing excited-state intramolecular charge transfer (ESICT) properties that are highly sensitive to polarity. This sensitivity arises from its molecular design, which incorporates an N,N-dimethylamino group as the electron donor and a quinoline cation unit as the electron acceptor medchemexpress.com, medchemexpress.com. Such donor-acceptor systems are fundamental to many ICT-based probes, where the efficiency and nature of the charge transfer can be fine-tuned by chemical modifications to optimize TPE performance tandfonline.com, mdpi.com, nih.gov, nih.gov. The ICT mechanism can also be coupled with other processes, such as Förster Resonance Energy Transfer (FRET), to create sophisticated ratiometric probes with enhanced specificity and sensitivity nih.gov.

Table 2: Intramolecular Charge Transfer (ICT) Mechanisms in Two-Photon Probes

Probe/ExampleAnalyte/Property SensedKey ICT FeatureImpact on PhotophysicsSource(s)
MQAPFormaldehyde (FA)Enhanced ICT from methoxy phenyl alkenyl (donor) to aldehyde (acceptor) upon FA reaction.Redshift in emission wavelength, increased fluorescence intensity, facilitating FA detection. acs.org, acs.org
Bisulfite ProbeBisulfite (HSO₃⁻)Strong charge transfer from diethylamine (B46881) (donor) to aldehyde (acceptor) in the excited state.Reduced fluorescence upon reaction with HSO₃⁻ due to disruption of the push-pull structure. Measured TPA cross-section of 65.0 GM. tandfonline.com
Mqa-P (TFA)Polarity, ViscosityPossesses Excited-State Intramolecular Charge Transfer (ESICT) properties. N,N-dimethylamino group acts as donor; quinoline cation unit as acceptor.High sensitivity to environmental polarity, enabling detection within mitochondria. Also detects ONOO⁻ and viscosity. medchemexpress.com, medchemexpress.com
Benzimidazole-based pH ProbespHUtilizes ICT mechanism for monitoring acidic pH values.Changes in fluorescence intensity or emission wavelength based on protonation state. mdpi.com
Cysteine Probe (TP-FRET system)Cysteine (Cys)ICT-mediated TP-FRET system where ICT modulates spectral overlap between donor and acceptor.Enables ratiometric signal generation with well-separated emission bands, allowing visualization of Cys in cells and tissues. nih.gov

Compound List:

Mqa-P (TFA)

MQAP

Research Applications in Cellular and Preclinical Models

Application in Mitochondria-Specific Imaging and Analysis

Mqa-P (tfa) serves as a powerful tool for the direct visualization and analysis of mitochondria within living cells. Its positive charge facilitates its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential.

The fluorescent nature of Mqa-P (tfa) allows for high-resolution imaging of mitochondrial morphology and distribution within various cell types in culture. Researchers can observe the intricate mitochondrial network, including its filamentous and fragmented states, which are indicative of mitochondrial health and dynamics. While specific studies detailing the use of Mqa-P (tfa) for monitoring dynamic processes like fusion and fission are not yet prevalent in publicly accessible literature, the application of similar mitochondria-targeting fluorescent probes enables the tracking of these events in real-time. This allows for the quantitative analysis of mitochondrial motility and architectural changes in response to different stimuli.

A key strength of Mqa-P (tfa) lies in its sensitivity to the physicochemical properties of the mitochondrial interior. Changes in mitochondrial viscosity and polarity, which can be indicative of altered metabolic states or cellular stress, can be detected through shifts in the fluorescence emission of the probe. For instance, an increase in mitochondrial viscosity, which has been associated with processes like ferroptosis, can be monitored. nih.gov Probes with similar functionalities have demonstrated the ability to quantify these changes. nih.gov

Below is a data table illustrating the typical fluorescence response of a multifunctional probe analogous to Mqa-P (tfa) to changes in viscosity and polarity.

Environmental ParameterChangeObserved Fluorescence ResponseWavelength (nm)
ViscosityIncreaseFluorescence Intensity Increase~658
PolarityIncreaseFluorescence Intensity Quenching~470

This table represents the characteristic response of a multifunctional fluorescent probe similar to Mqa-P (tfa), as detailed in related research. nih.gov

Investigations into Cellular Stress and Disease Mechanisms

The ability of Mqa-P (tfa) to report on mitochondrial dysfunction makes it a valuable tool for studying diseases where mitochondrial involvement is a key factor.

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have highlighted the role of mitochondrial dysfunction in this process. Research utilizing probes with similar functionalities to Mqa-P (tfa) has demonstrated an increase in mitochondrial viscosity during ferroptosis. nih.gov This application of Mqa-P (tfa) allows for the investigation of the temporal relationship between changes in the mitochondrial microenvironment and the execution of the ferroptotic cell death program.

The table below outlines findings from a study using a mitochondria-targeted viscosity probe during induced ferroptosis.

Experimental ConditionKey FindingImplication for Ferroptosis Research
Induction of ferroptosisSignificant increase in mitochondrial viscosity observed.Changes in the physical properties of the mitochondrial environment are a feature of ferroptosis.
Treatment with ferroptosis inhibitorPrevention of the increase in mitochondrial viscosity.The observed viscosity change is specific to the ferroptotic pathway.

This data is based on findings from research on probes designed to detect viscosity changes during ferroptosis. nih.gov

The distinct metabolic and physiological characteristics of cancer cells, often involving altered mitochondrial function, can be exploited for diagnostic purposes. Multifunctional probes like Mqa-P (tfa) have shown the potential to distinguish between cancerous and non-cancerous cells in vitro. nih.govacs.org This is based on the premise that the mitochondrial microenvironment in cancer cells may exhibit different viscosity, polarity, and levels of reactive oxygen species compared to healthy cells. Dual-channel fluorescence imaging, a capability of probes like Mqa-P (tfa), can enhance the accuracy of this differentiation. rsc.org

Exploration of Reactive Oxygen/Nitrogen Species Dynamics

Mqa-P (tfa) is designed to react specifically with peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species formed from the reaction of superoxide (B77818) and nitric oxide. Peroxynitrite is implicated in a variety of pathological conditions, and its detection within mitochondria is crucial for understanding its role in cellular damage. The probe's fluorescence is quenched in the presence of ONOO⁻, providing a means to monitor its generation in real-time. nih.gov This allows researchers to investigate the dynamics of peroxynitrite production in response to various cellular stressors and to assess the efficacy of antioxidants.

The following table summarizes the detection of peroxynitrite using a multifunctional fluorescent probe.

AnalyteDetection MechanismFluorescence Response
Peroxynitrite (ONOO⁻)Oxidation of the probe's boronate ester groupDecrease in fluorescence intensity at ~658 nm

This information is based on the described mechanism of similar multifunctional probes. nih.gov

Detection and Quantification of Peroxynitrite in Biological Systems

Mqa-P has been effectively utilized for the detection and imaging of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species, in living cells. acs.org Its mechanism of action involves a "turn-on" fluorescent response specifically to ONOO⁻. In the absence of peroxynitrite, the Mqa-P probe exhibits minimal fluorescence. However, upon reaction with ONOO⁻, a significant enhancement in fluorescence emission is observed at approximately 645 nm. acs.org This reaction is highly specific, allowing for the sensitive detection of ONOO⁻ even in the complex intracellular environment. acs.org

In cellular studies, Mqa-P has been used to visualize both exogenous and endogenous peroxynitrite. For instance, in studies involving HeLa cells, treatment with a peroxynitrite generator like 3-morpholinosydnonimine hydrochloride (SIN-1) resulted in a dramatic increase in fluorescence when compared to control cells, indicating the probe's ability to detect externally introduced ONOO⁻. acs.org Conversely, the fluorescence signal was significantly diminished when the cells were pre-treated with minocycline, a known peroxynitrite scavenger, confirming the specificity of Mqa-P for ONOO⁻. acs.org

Furthermore, Mqa-P has been instrumental in detecting endogenous ONOO⁻ generated by cellular processes. Stimulation of cells with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), and interferon-γ (IFN-γ), which are known to induce intracellular ONOO⁻ production, led to a marked increase in the probe's fluorescence. This effect was reversed by the application of aminoguanidine, an inhibitor of nitric oxide synthase, which is essential for ONOO⁻ formation. acs.org These findings underscore the utility of Mqa-P in monitoring the dynamics of endogenous peroxynitrite. acs.org

The application of Mqa-P has also been extended to preclinical animal models. In studies involving tumor-bearing mice, tissue slices from tumors showed significantly higher fluorescence in the peroxynitrite detection channel compared to normal tissues. acs.org This suggests elevated levels of ONOO⁻ in the tumor microenvironment, a finding that aligns with the known role of oxidative and nitrosative stress in cancer pathology. acs.org

Table 1: Cellular and Preclinical Applications of Mqa-P for Peroxynitrite Detection
Model SystemConditionKey FindingFluorescence Response
HeLa CellsExogenous ONOO⁻ (SIN-1 treatment)Mqa-P can effectively image externally supplied peroxynitrite. acs.orgSignificant fluorescence enhancement at ~645 nm. acs.org
HeLa CellsEndogenous ONOO⁻ (PMA/LPS/IFN-γ stimulation)Demonstrates the capability of Mqa-P to detect intracellularly generated peroxynitrite. acs.orgMarked increase in fluorescence, reversible by an inhibitor. acs.org
Tumor-bearing Mice (ex vivo tissue slices)Comparison of tumor vs. normal tissueRevealed elevated levels of peroxynitrite in the tumor microenvironment. acs.orgHigher fluorescence intensity in tumor tissue. acs.org

Broader Implications for Oxidative/Nitrosative Stress Research

The development and application of Mqa-P have broader implications for the field of oxidative and nitrosative stress research. By enabling the simultaneous detection of peroxynitrite and other critical parameters of the mitochondrial microenvironment, such as viscosity and polarity, Mqa-P provides a more comprehensive tool for understanding the intricate cellular responses to stress. acs.org

A significant application of Mqa-P has been in the study of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Using Mqa-P, researchers have been able to reveal for the first time that erastin-induced ferroptosis is accompanied by a notable increase in both peroxynitrite levels and mitochondrial viscosity (or a decrease in polarity). acs.org This multi-parameter detection capability offers a more nuanced understanding of the cellular events that occur during ferroptosis and can aid in the development of therapeutic strategies targeting this pathway. acs.org

Moreover, the ability to concurrently measure ONOO⁻, viscosity, and polarity has been successfully applied in cancer diagnosis at the cellular, tissue, and in vivo levels. acs.org This multi-marker approach provides a more sensitive and reliable method for distinguishing cancerous cells and tissues from their normal counterparts. acs.org The simultaneous detection of these interconnected factors has the potential to enhance preclinical research, improve medical diagnostics, and guide imaging-based surgical interventions. acs.org

The use of near-infrared (NIR) fluorescent probes like Mqa-P is particularly advantageous for in vivo studies due to the reduced background autofluorescence and deeper tissue penetration of NIR light. rsc.org This facilitates more sensitive and accurate imaging in complex biological systems.

In essence, Mqa-P and similar multifunctional probes represent a significant advancement in the tools available to researchers studying oxidative and nitrosative stress. They allow for a more holistic view of cellular pathophysiology, moving beyond the measurement of a single analyte to the simultaneous assessment of multiple, interacting factors that are crucial in the progression of various diseases, including cancer and neurodegenerative disorders. acs.org

Table 2: Multifunctional Capabilities of Mqa-P in Research
Research AreaParameters Detected SimultaneouslyKey Implication
FerroptosisPeroxynitrite, Viscosity, PolarityRevealed the concurrent upregulation of ONOO⁻ and increased viscosity during erastin-induced ferroptosis. acs.org
Cancer DiagnosisPeroxynitrite, Viscosity, PolarityProvides a more sensitive and reliable multi-marker method for identifying cancerous cells and tissues. acs.org
Oxidative/Nitrosative StressPeroxynitrite and mitochondrial microenvironmentOffers a more comprehensive understanding of cellular responses to stress by correlating changes in reactive species with physical parameters of organelles. acs.orgrsc.org

Methodological Considerations and Analytical Techniques for Mqa P Tfa Research

Spectroscopic Characterization Methods for Probe Performance

The efficacy of Mqa-P (tfa) as a research probe is fundamentally underpinned by its spectroscopic characteristics, which dictate its sensitivity and specificity towards target analytes and environmental conditions.

Fluorescence Spectroscopy (Emission and Excitation Spectra)

Mqa-P (tfa) exhibits distinct fluorescence responses that are leveraged for its multiparametric sensing capabilities. As a near-infrared (NIR) fluorescent probe, it emits light in spectral regions that offer advantages such as reduced autofluorescence from biological tissues and deeper light penetration. medchemexpress.commedchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com

For the detection of peroxynitrite (ONOO⁻), Mqa-P (tfa) demonstrates a significant turn-on fluorescence response, with a characteristic emission maximum (λem) observed at approximately 645 nm. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com This specific emission wavelength allows for targeted detection of ONOO⁻ accumulation.

In its role of sensing viscosity and polarity, Mqa-P (tfa) operates within a broader NIR channel, emitting fluorescence at wavelengths greater than 704 nm (λem > 704 nm). medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com The probe's design incorporates excited-state intramolecular charge transfer (ESICT) properties, which are highly sensitive to changes in environmental polarity. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com This sensitivity is achieved through the strategic placement of an N,N-dimethylamino group as an electron donor and a quinoline (B57606) cation unit as an electron acceptor within its molecular structure. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com

Confocal microscopy studies have utilized specific excitation wavelengths to activate these sensing mechanisms. For ONOO⁻ detection, excitation is typically performed around 405 nm, while for viscosity and polarity sensing, excitation is applied at approximately 561 nm. quimigen.pt

Table 1: Spectroscopic Properties of Mqa-P (tfa)

Analyte/ParameterExcitation Wavelength (λex)Emission Wavelength (λem)Mechanism/Notes
ONOO⁻~405 nm~645 nmTurn-on fluorescence response, ESICT mechanism
Viscosity/Polarity~561 nm>704 nmESICT-based, highly sensitive to polarity changes

Absorbance Spectroscopy in Biological Systems

While specific absorbance spectra for Mqa-P (tfa) are not detailed in the provided search results, its fluorescence emission is intrinsically dependent on its absorption of light energy. medchemexpress.com The probe's molecular design, featuring donor-acceptor moieties that facilitate ESICT, suggests that its absorption characteristics are modulated by the surrounding environment, particularly polarity. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com The initial absorption of photons promotes electrons to excited states, from which fluorescence emission can occur. medchemexpress.com However, detailed studies on the absorbance of Mqa-P (tfa) within diverse biological systems, including varying pH levels or specific cellular compartments, are not explicitly presented in the available information.

Advanced Microscopy Techniques for Biological Imaging

Mqa-P (tfa) is primarily employed in advanced microscopy techniques to visualize and quantify cellular parameters with high spatial and spectral resolution.

Confocal Microscopy Applications

Mqa-P (tfa) is well-suited for confocal laser scanning microscopy, enabling the simultaneous detection of multiple analytes within cellular structures, particularly mitochondria. quimigen.pt Its application allows for the concurrent assessment of ONOO⁻ levels and changes in viscosity and polarity, providing a comprehensive view of cellular states. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com

In confocal imaging, ONOO⁻ detection is typically conducted using a green fluorescence channel, employing an excitation wavelength (λex) of approximately 405 nm and collecting emission signals within the 550-670 nm range. quimigen.pt For sensing viscosity and polarity, a red fluorescence channel is utilized, with excitation at approximately 561 nm and emission collected between 680-750 nm. quimigen.pt

These dual-channel imaging capabilities are instrumental in studies investigating cellular damage and disease mechanisms, such as ferroptosis and cancer diagnosis, by correlating the fluorescence signals from different parameters. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com

Table 2: Confocal Microscopy Applications of Mqa-P (tfa)

ApplicationDetection Parameter(s)Imaging ChannelExcitation (λex)Emission (λem)Notes
Mitochondrial SensingONOO⁻Green~405 nm550-670 nmTurn-on fluorescence response
Mitochondrial SensingViscosity/PolarityRed~561 nm680-750 nmESICT-based, sensitive to environmental polarity
Ferroptosis/Cancer DiagnosisONOO⁻ & Viscosity/PolarityDual-channel405 nm & 561 nm550-670 nm & 680-750 nmSimultaneous detection of multiple parameters

Comparative Analysis and Future Research Directions in the Mqa P Tfa Field

Strategies for Enhancing Mqa-P (TFA) Specificity and Sensitivity

To further advance the utility of Mqa-P (tfa), research is focused on refining its specificity, sensitivity, and delivery mechanisms.

The rational design of next-generation Mqa-P (tfa) derivatives is crucial for overcoming current limitations and expanding its applications. Strategies include modifying the core structure to enhance photostability, red-shift emission wavelengths for better tissue penetration, and incorporating specific targeting moieties to improve selectivity for particular mitochondrial analytes or cellular compartments medchemexpress.commedchemexpress.com. For instance, incorporating electron-donating groups could further fine-tune the probe's spectral properties. Research into developing derivatives that exhibit a ratiometric response, rather than a single-channel intensity change, could also offer improved accuracy by self-calibrating against variations in probe concentration or excitation intensity rsc.org.

Effective delivery of fluorescent probes to their target organelles is paramount for accurate sensing. While Mqa-P (tfa) is designed for mitochondrial localization, strategies to enhance its accumulation and retention within mitochondria can further improve its performance. The use of targeting moieties, such as triphenylphosphonium (TPP) cations, is a well-established method for directing molecules to mitochondria due to their negative membrane potential medchemexpress.comnih.gov. Encapsulating Mqa-P (tfa) within nanocarriers like liposomes or conjugating it to mitochondria-targeting peptides could also improve its cellular uptake, stability, and targeted delivery, thereby increasing the signal-to-noise ratio and reducing off-target effects nih.gov.

Translational Research Potentials in Preclinical Imaging (In Vivo)

Mqa-P (tfa)'s multifunctional and near-infrared (NIR) emission properties make it a promising candidate for preclinical in vivo imaging applications. The NIR emission range (λem > 704 nm) offers advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence from biological tissues compared to probes emitting in the visible spectrum researchgate.netmedchemexpress.com.

The ability of Mqa-P (tfa) to simultaneously detect ONOO⁻, viscosity, and polarity provides a powerful tool for monitoring complex pathological processes in living organisms. For example, its application in cancer diagnosis and the study of ferroptosis has been demonstrated at both cellular and in vivo (tumor mice models) levels medchemexpress.comresearchgate.netmedchemexpress.com. By tracking these dynamic changes, researchers can gain deeper insights into disease progression and potentially identify novel biomarkers.

Furthermore, Mqa-P (tfa) could be valuable in studying mitochondrial dysfunction in various disease models, such as neurodegenerative diseases or metabolic disorders, where mitochondrial health is compromised nih.gov. Its capacity to provide multi-parameter readouts could help elucidate the intricate mechanisms underlying these conditions. Future in vivo studies could focus on validating Mqa-P (tfa)'s performance in disease models, assessing its pharmacokinetic profile, and exploring its potential for diagnostic or therapeutic monitoring.

Compound List

Mqa-P (tfa)

MitoTracker Green

Rhodamine 123

Triphenylphosphonium (TPP)

Peroxynitrite (ONOO⁻)

Reactive Oxygen Species (ROS)

Mitochondrial Membrane Potential (MMP)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.